1,4-Bis(maleimido)butane 1,4-Bis(maleimido)butane
Brand Name: Vulcanchem
CAS No.: 28537-70-4
VCID: VC0014166
InChI: InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
SMILES: C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

1,4-Bis(maleimido)butane

CAS No.: 28537-70-4

VCID: VC0014166

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(maleimido)butane - 28537-70-4

Description

1,4-Bis(maleimido)butane, also known as BMB, is a homobifunctional crosslinker widely used in scientific research for covalently linking molecules . It contains two maleimide groups, making it reactive towards sulfhydryl groups, such as those found in cysteine residues of proteins . This property allows BMB to facilitate irreversible conjugation between sulfhydryl groups in proteins or peptides . BMB is used to stabilize protein structures, prevent the dissociation of protein complexes, and study protein-protein interactions.

BMB has a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . It is a mid-length crosslinker with a spacer arm of 10.9 Å . 1,4-Bis(maleimido)butane is typically soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is often used in aqueous reaction buffers . Synthesis of 1,4-Bis(maleimido)butane can be achieved through different methods, with purification typically involving crystallization or chromatography.

Similar compounds include maleimide, which is a monofunctional crosslinker, and dithiobis(succinimidyl propionate), which forms different linkages via nucleophilic substitution. N,N'-Methylenebisacrylamide is another compound, primarily used for polymer networks. However, 1,4-Bis(maleimido)butane's bifunctionality allows for more complex cross-linking scenarios, making it valuable in various biochemical applications.

CAS No. 28537-70-4
Product Name 1,4-Bis(maleimido)butane
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
Standard InChIKey WXXSHAKLDCERGU-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Canonical SMILES C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Synonyms 1,1’-(1,4-Butanediyl)bis-1H-pyrrole-2,5-dione; Tetramethylenedimaleimide; Tetramethylenebismaleimide; N,N’-Tetramethylenedi-maleimide; NSC 44747;
PubChem Compound 239576
Last Modified Sep 14 2023

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